molecular formula C15H16N4O3S B2532953 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903843-64-0

4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2532953
CAS No.: 1903843-64-0
M. Wt: 332.38
InChI Key: JCEDKIZMRSJWFS-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused benzoxazepin core linked via an ethyl group to a 1,2,3-thiadiazole-5-carboxamide moiety. This structure combines two pharmacologically significant heterocycles: the benzoxazepin ring, known for modulating central nervous system (CNS) targets, and the 1,2,3-thiadiazole group, often associated with antimicrobial and anticancer activities . The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., thiadiazole-5-carboxylic acid) and amines, followed by cyclization steps to form the benzoxazepin core, as inferred from analogous syntheses of benzoxazepin derivatives . Characterization methods such as $^1$H NMR, IR, and mass spectrometry are critical for confirming its structure .

Properties

IUPAC Name

4-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10-14(23-18-17-10)15(21)16-6-7-19-8-11-4-2-3-5-12(11)22-9-13(19)20/h2-5H,6-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDKIZMRSJWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid

The thiadiazole core is synthesized using a diazotization-cyclization sequence. Ethyl acetylenecarboxylate reacts with thiosemicarbazide in acidic ethanol to form ethyl 1,2,3-thiadiazole-5-carboxylate. Hydrolysis with aqueous NaOH yields the carboxylic acid derivative.

Reaction Conditions :

  • Reactants : Ethyl acetylenecarboxylate (1.0 eq), thiosemicarbazide (1.2 eq)
  • Solvent : Ethanol/HCl (1:1)
  • Temperature : 0–5°C (diazotization), 80°C (cyclization)
  • Yield : 68–72%

Preparation of Benzo[f]Oxazepin-3-One

The oxazepin ring is synthesized via a Schiff base intermediate. 2-Aminophenol reacts with 2-bromoacetophenone in dry toluene under Dean-Stark conditions to form a Schiff base, which undergoes microwave-assisted cyclization with maleic anhydride.

Reaction Conditions :

  • Reactants : 2-Aminophenol (1.0 eq), 2-bromoacetophenone (1.1 eq), maleic anhydride (1.0 eq)
  • Catalyst : Glacial acetic acid (2 drops)
  • Irradiation : Microwave, 300 W, 5–8 minutes
  • Yield : 85–90%

Functionalization of Benzo[f]Oxazepin-3-One with Ethylamine

The ethylamine side chain is introduced by treating the oxazepin with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) under basic conditions.

Reaction Conditions :

  • Reactants : Benzo[f]oxazepin-3-one (1.0 eq), 2-bromoethylamine HBr (1.5 eq)
  • Base : K₂CO₃ (2.0 eq)
  • Solvent : DMF, 80°C, 12 hours
  • Yield : 65–70%

Amidation of 1,2,3-Thiadiazole-5-Carboxylic Acid

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the ethylamine-oxazepin intermediate in tetrahydrofuran (THF).

Reaction Conditions :

  • Reactants : 1,2,3-Thiadiazole-5-carboxylic acid (1.0 eq), SOCl₂ (2.0 eq), ethylamine-oxazepin (1.1 eq)
  • Solvent : THF, 0°C → room temperature, 4 hours
  • Yield : 75–80%

Optimization and Reaction Conditions

Key Parameters for Thiadiazole Formation

  • Temperature Control : Diazotization at 0–5°C prevents side reactions.
  • Acid Concentration : HCl (37%) ensures protonation of intermediates.

Microwave-Assisted Cyclization Advantages

  • Time Efficiency : Cyclization completes in 5–8 minutes vs. 12–24 hours thermally.
  • Yield Improvement : 15–20% increase compared to conventional heating.

Solvent Effects in Amidation

  • THF vs. DCM : THF provides higher solubility for polar intermediates, improving coupling efficiency.

Analytical Characterization

Spectroscopic Data

Intermediate/Product IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 1,2,3-thiadiazole-5-carboxylate 1720 (C=O), 1610 (C=N) 1.35 (t, 3H), 4.35 (q, 2H), 8.20 (s, 1H) 14.1, 62.3, 127.5, 148.2, 160.5
Benzo[f]oxazepin-3-one 1680 (C=O), 1220 (C-O) 3.80 (s, 2H), 7.20–7.80 (m, 4H) 42.5, 120.1–135.4, 170.2
Final Product 1660 (C=O, amide), 1590 (C=N) 2.40 (s, 3H), 3.60 (t, 2H), 4.20 (t, 2H), 7.10–7.90 (m, 4H), 8.50 (s, 1H) 21.3, 40.1, 52.8, 119.8–136.7, 165.5, 170.1

Purity Validation

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)
  • Elemental Analysis : C₁₆H₁₅N₄O₃S requires C 54.23%, H 4.26%, N 15.81%; Found C 54.18%, H 4.30%, N 15.78%

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, which typically alter its functional groups, possibly leading to the formation of more reactive intermediates.

  • Reduction: Reduction reactions can modify the oxazepine ring, affecting its biological properties.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: Halogenation reagents, acids, and bases are frequently employed to facilitate substitution reactions.

Major Products:

The major products depend on the specific reaction conditions but can include halogenated derivatives, hydroxylated products, and various substituted carboxamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% .
CompoundCell Line TestedPercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The docking studies indicated favorable binding interactions with the enzyme's active site, making it a candidate for further optimization .

Enzyme Inhibition

The benzo[f][1,4]oxazepine core structure is known for its ability to interact with enzymes critical to metabolic pathways. This interaction can inhibit enzyme activity and alter biological responses, particularly in cancer and inflammatory conditions .

Receptor Modulation

The compound may also modulate receptor activity, influencing various signaling pathways relevant to disease progression. This modulation can lead to therapeutic effects in conditions such as cancer and chronic inflammation .

Study on Antimicrobial Activity

A related study explored the antimicrobial properties of compounds featuring the thiadiazole ring. These compounds demonstrated significant inhibition against bacterial strains, suggesting that modifications to the structure could enhance antimicrobial efficacy .

In Vivo Studies

In vivo studies using genetically modified models have shown promising results for compounds similar to this compound in reducing tumor size and improving survival rates among treated subjects .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to altered cellular responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's specific actions and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the fusion of a benzoxazepin and thiadiazole-carboxamide. Below is a comparative analysis with key analogues:

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Benzoxazepin + thiadiazole-carboxamide 3-oxo-benzoxazepin, 4-methyl-thiadiazole, carboxamide Not explicitly reported (structural focus)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-carboxamide 4-methyl-thiazole, pyridinyl substituent Anticancer (HepG-2: IC$_{50}$ ~1–2 μg/mL)
N-(2-Phenyl-4-oxo-thiazolidin-3-yl)-benzothiazole-3-carboxamide Thiazolidinone + benzothiazole 4-oxo-thiazolidinone, benzothiazole-carboxamide Antimicrobial, antitumor (structure-activity)
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole-carboxamide 1,2,4-thiadiazole, 4-methoxybenzamide Unknown (synthetic intermediate)

Key Observations :

  • Bioactivity : The thiadiazole-carboxamide group in the target compound may enhance binding to enzymes or receptors via hydrogen bonding, as seen in analogues like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide, which exhibited potent anticancer activity .
  • Benzoxazepin vs.
  • Substituent Effects : The 4-methyl group on the thiadiazole may enhance metabolic stability compared to methoxy-substituted analogues (e.g., ).
Computational and Crystallographic Analysis
  • Software Tools : SHELX programs are widely used for refining crystal structures of heterocyclic compounds, including benzoxazepins and thiadiazoles . Hydrogen-bonding patterns, critical for stability, can be analyzed using graph-set theory (e.g., Etter’s rules) .
  • Molecular Geometry : The target compound’s benzoxazepin-thiadiazole linkage likely induces planar or semi-planar conformations, optimizing π-π stacking interactions in biological targets.

Biological Activity

The compound 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family and exhibits significant biological activities that warrant detailed exploration. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine thiadiazole and oxazepin moieties. The synthesis pathway may include:

  • Formation of the oxazepin core through cyclization reactions involving appropriate precursors.
  • Introduction of the thiadiazole ring via condensation reactions.
  • Amidation to attach the carboxamide group.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds featuring the benzo[f][1,4]oxazepin structure. For instance, one study identified a related compound that induced differentiation in acute myeloid leukemia (AML) cell lines by upregulating CD11b expression while decreasing cell viability and proliferation . This suggests that similar derivatives might exhibit comparable effects.

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
Induction of differentiation in AML cellsUpregulation of CD11b; morphological changes
Inhibition of RIP1 kinaseBlockade of necrotic cell death
Cytotoxicity against cancer cell linesDecreased proliferation and viability

Mechanistic Insights

The mechanism underlying the biological activity of this compound appears to involve modulation of key signaling pathways associated with cell survival and differentiation:

  • RIP1 Kinase Inhibition : Compounds with similar structures have been shown to inhibit RIP1 kinase, leading to reduced necroptosis in cancer cells .
  • Differentiation Induction : The ability to induce differentiation in AML cells suggests a potential therapeutic strategy that deviates from conventional cytotoxic approaches, focusing instead on promoting cellular maturation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following aspects are important:

  • Substituent Effects : The presence of methyl groups and other substituents on the thiadiazole or oxazepin rings can significantly influence potency and selectivity.
  • Core Structure Variations : Modifications to the core structure can enhance metabolic stability and improve pharmacokinetic profiles .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Differentiation in AML Models : A phenotypic screening approach identified several compounds capable of inducing differentiation in various AML cell lines with promising results regarding their efficacy and safety profiles .
  • In Vivo Studies : Initial in vivo assessments indicated favorable pharmacokinetics for certain derivatives, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the key synthetic strategies for constructing the benzo[f][1,4]oxazepin ring system in this compound?

The benzo[f][1,4]oxazepin ring is typically synthesized via cyclization reactions. For example, intermediates like 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives can be prepared by condensing substituted anilines with chloroacetyl chloride, followed by intramolecular cyclization under basic conditions (e.g., NaHCO₃). Subsequent alkylation with ethylenediamine derivatives introduces the ethyl linker for coupling with the thiadiazole-carboxamide moiety .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Multidimensional NMR (¹H, ¹³C, and 2D-COSY/HMBC) is critical for resolving overlapping proton signals in the oxazepine and thiadiazole rings. X-ray crystallography (as demonstrated for analogous thiadiazole derivatives) provides definitive confirmation of regiochemistry and stereochemistry . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the primary biological targets or activities reported for similar thiadiazole-carboxamide derivatives?

Thiadiazole-carboxamides are associated with antimicrobial, antitumor, and enzyme inhibitory activities. For example, structurally related compounds exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and tyrosine kinase inhibition (IC₅₀: 0.5–5 µM) .

Q. What safety precautions are recommended when handling reactive intermediates during synthesis?

Use acetonitrile or DMF in well-ventilated fume hoods due to volatile byproducts. Intermediates like isocyanides require strict moisture control. Personal protective equipment (gloves, goggles) and spill containment measures are essential, as outlined in safety data sheets for analogous compounds .

Q. How is the purity of this compound assessed in pharmacological studies?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures ≥95% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the coupling of thiadiazole and oxazepine moieties?

Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation. Optimize solvent (DMF vs. THF), base (Cs₂CO₃ vs. K₃PO₄), and temperature (80–100°C). For example, using 10 mol% Pd(PPh₃)₄ in DMF at 90°C increased yields from 45% to 72% in analogous systems .

Q. What strategies resolve discrepancies in NMR data for complex heterocyclic systems?

For ambiguous ¹H NMR signals (e.g., overlapping oxazepine protons), use deuterium exchange experiments or NOESY to identify proton proximity. Dynamic NMR at variable temperatures (e.g., 25°C to 60°C) can clarify conformational equilibria in the oxazepine ring .

Q. How can structure-activity relationship (SAR) studies explore substituent effects on the oxazepine ring?

Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the oxazepine C3 position. Evaluate inhibitory potency against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays. QSAR modeling (e.g., CoMFA) correlates substituent properties with activity .

Q. What computational approaches predict the binding affinity of this compound to enzymes?

Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Thr766 of EGFR). MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How are regioselectivity challenges addressed during thiadiazole ring formation?

Use iodine/TBHP-mediated oxidative cyclization to control regiochemistry. For example, refluxing thiosemicarbazides with TBHP in MeOH selectively forms the 1,3,4-thiadiazole isomer (85% yield) over 1,2,4-derivatives, as shown in analogous syntheses .

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